molecular formula C9H19Cl4N B14322339 N,N,N-Tris(2-chloropropyl)amine hydrochloride CAS No. 102418-22-4

N,N,N-Tris(2-chloropropyl)amine hydrochloride

Cat. No.: B14322339
CAS No.: 102418-22-4
M. Wt: 283.1 g/mol
InChI Key: ZWSYMPJBDBFEJI-UHFFFAOYSA-N
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Description

N,N,N-Tris(2-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C9H20Cl3N. It is a derivative of tris(2-chloropropyl)amine, where the nitrogen atom is bonded to three 2-chloropropyl groups. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Tris(2-chloropropyl)amine hydrochloride can be synthesized through the reaction of tris(2-chloropropyl)amine with hydrochloric acid. The reaction typically involves the following steps:

    Starting Material: Tris(2-chloropropyl)amine is used as the starting material.

    Reaction with Hydrochloric Acid: The amine is reacted with an excess of hydrochloric acid under controlled temperature conditions.

    Formation of Hydrochloride Salt: The reaction results in the formation of this compound as a crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

    Batch or Continuous Process: Depending on the scale, either batch or continuous processes are employed.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tris(2-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form the corresponding amine and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with the chlorine atoms.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, different substituted amines are formed.

    Hydrolysis Products: The primary products are tris(2-chloropropyl)amine and hydrochloric acid.

    Oxidation and Reduction Products: These reactions yield various oxidized or reduced derivatives of the compound.

Scientific Research Applications

N,N,N-Tris(2-chloropropyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-Tris(2-chloropropyl)amine hydrochloride involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethyl)amine: Similar in structure but with ethyl groups instead of propyl groups.

    N,N-Dimethyl(3-chloropropyl)amine hydrochloride: Contains dimethyl groups instead of tris(2-chloropropyl) groups.

    2-Chloro-N,N-dimethylpropylamine hydrochloride: Another related compound with different substituents.

Uniqueness

N,N,N-Tris(2-chloropropyl)amine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple substitution reactions makes it valuable in various synthetic applications.

Properties

CAS No.

102418-22-4

Molecular Formula

C9H19Cl4N

Molecular Weight

283.1 g/mol

IUPAC Name

2-chloro-N,N-bis(2-chloropropyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H18Cl3N.ClH/c1-7(10)4-13(5-8(2)11)6-9(3)12;/h7-9H,4-6H2,1-3H3;1H

InChI Key

ZWSYMPJBDBFEJI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)Cl)CC(C)Cl)Cl.Cl

Origin of Product

United States

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